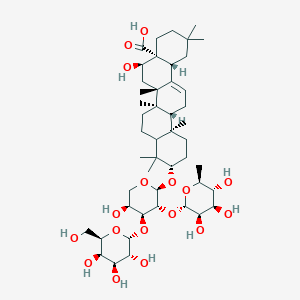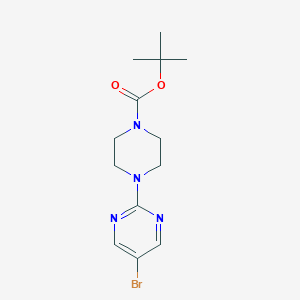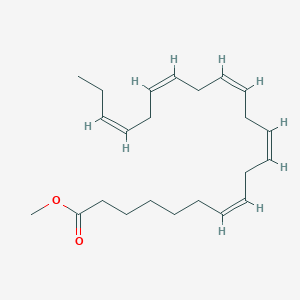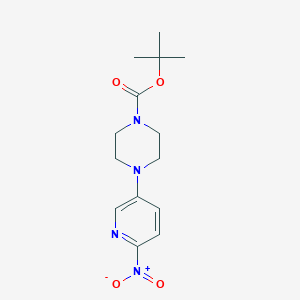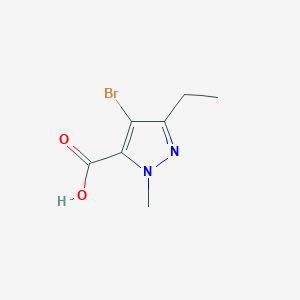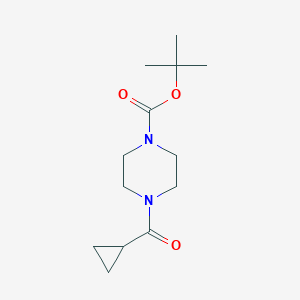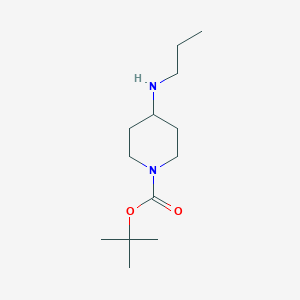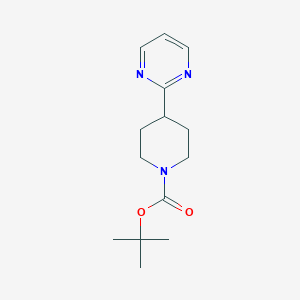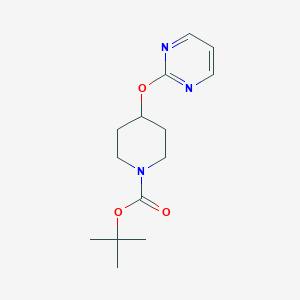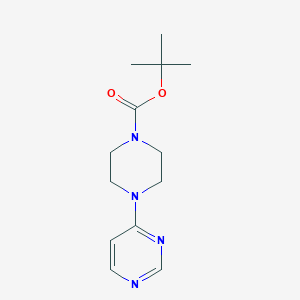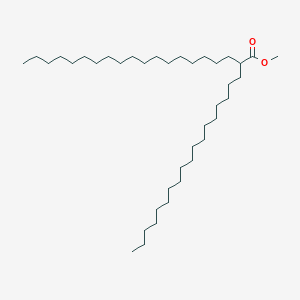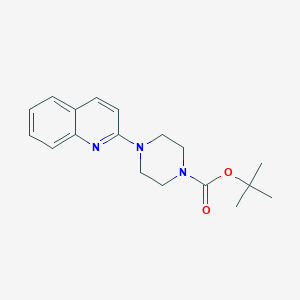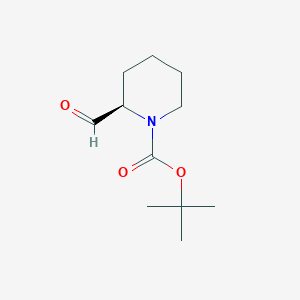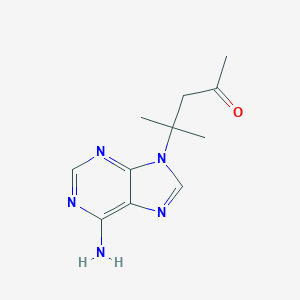
Ganoderpurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganoderpurine is a natural compound derived from the fruiting body of Ganoderma lucidum, a medicinal mushroom commonly known as Reishi. This compound has gained attention in recent years due to its potential applications in scientific research. Ganoderpurine has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Wirkmechanismus
The mechanism of action of Ganoderpurine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. Studies have shown that Ganoderpurine can inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and activate the immune system by increasing the production of natural killer cells and T cells. Ganoderpurine has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemische Und Physiologische Effekte
Ganoderpurine has been shown to have various biochemical and physiological effects. It can reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which can help prevent oxidative stress and cell damage. Ganoderpurine has also been found to regulate the levels of various enzymes, such as superoxide dismutase (SOD) and catalase, which are involved in antioxidant defense. Moreover, Ganoderpurine has been shown to improve glucose metabolism and lipid profiles, which can be beneficial for the prevention and treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ganoderpurine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Ganoderpurine is also readily available and can be easily synthesized in large quantities. However, one limitation of using Ganoderpurine in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain media. Moreover, the purity of Ganoderpurine can vary depending on the extraction and purification methods used, which can affect the reproducibility of experimental results.
Zukünftige Richtungen
For the research on Ganoderpurine include the development of novel drug delivery systems and investigation of its potential applications in the treatment of neurological disorders and metabolic diseases.
Synthesemethoden
Ganoderpurine can be obtained from the fruiting body of Ganoderma lucidum through a series of extraction and purification processes. The extraction process involves the use of solvents such as methanol, ethanol, and water to extract the active compounds from the mushroom. The extract is then purified using techniques such as column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization to obtain pure Ganoderpurine.
Wissenschaftliche Forschungsanwendungen
Ganoderpurine has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to possess anti-inflammatory and anti-tumor effects, making it a promising candidate for cancer research. Ganoderpurine has also been found to have anti-oxidant properties, which can be useful in the development of anti-aging and skin care products. Moreover, Ganoderpurine has been investigated for its potential use in the treatment of cardiovascular diseases and neurological disorders.
Eigenschaften
CAS-Nummer |
133086-82-5 |
|---|---|
Produktname |
Ganoderpurine |
Molekularformel |
C11H15N5O |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
4-(6-aminopurin-9-yl)-4-methylpentan-2-one |
InChI |
InChI=1S/C11H15N5O/c1-7(17)4-11(2,3)16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3,(H2,12,13,14) |
InChI-Schlüssel |
SQCBZEQJJGPSQM-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)N1C=NC2=C(N=CN=C21)N |
Kanonische SMILES |
CC(=O)CC(C)(C)N1C=NC2=C(N=CN=C21)N |
Andere CAS-Nummern |
133086-82-5 |
Synonyme |
ganoderpurine N(9)-(alpha,alpha-dimethyl-gamma-oxobutyl)adenine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



